Home > Products > Screening Compounds P1611 > Dofequidar, (R)-
Dofequidar, (R)- - 153653-33-9

Dofequidar, (R)-

Catalog Number: EVT-448447
CAS Number: 153653-33-9
Molecular Formula: C30H31N3O3
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Dofequidar is classified under:

  • Chemical Class: Quinoline derivatives.
  • Mechanism: MDR reversal agent.
  • Target: ATP-binding cassette transporters, specifically P-glycoprotein (ABCB1).
Synthesis Analysis

The synthesis of dofequidar involves several key steps that typically include the formation of its quinoline core structure. Various synthetic routes have been explored, including:

  1. Quinoline Formation: The initial step often involves the cyclization of appropriate precursors to form the quinoline ring.
  2. Functionalization: Subsequent reactions introduce functional groups necessary for enhancing its pharmacological properties.
  3. Fumarate Salt Formation: The final product is often converted into its fumarate salt form to improve solubility and bioavailability.

Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and purity. Specific conditions may vary based on the synthetic route chosen, but typical solvents include dimethyl sulfoxide and various organic solvents suitable for quinoline chemistry .

Molecular Structure Analysis

The molecular structure of dofequidar can be described as follows:

  • Molecular Formula: C22_{22}H25_{25}N3_{3}O2_{2}
  • Molecular Weight: Approximately 363.45 g/mol.
  • Structure Features: Dofequidar possesses a quinoline backbone with additional functional groups that enhance its interaction with P-glycoprotein.
Chemical Reactions Analysis

Dofequidar participates in several chemical reactions relevant to its function as an MDR reversal agent:

  1. Inhibition of P-glycoprotein: Dofequidar binds directly to P-glycoprotein, inhibiting its efflux activity. This interaction can be quantified using assays that measure the retention of fluorescent substrates in P-glycoprotein-overexpressing cells.
  2. Synergistic Effects with Chemotherapeutics: When combined with various anticancer drugs (e.g., doxorubicin, paclitaxel), dofequidar enhances their cytotoxic effects by preventing their efflux from cancer cells.

The efficacy of dofequidar in these reactions is often characterized by determining IC50_{50} values through cell viability assays and other biochemical methods .

Mechanism of Action

Dofequidar's mechanism of action primarily involves:

  • Inhibition of Drug Efflux: By binding to the transmembrane domains of P-glycoprotein, dofequidar prevents the transport of chemotherapeutic agents out of cancer cells.
  • Modulation of ABC Transporters: It also affects other ATP-binding cassette transporters such as ABCC1 and ABCG2, which further contributes to its ability to reverse drug resistance.

Studies have shown that treatment with dofequidar can significantly increase intracellular concentrations of anticancer drugs, leading to enhanced cytotoxicity against resistant cancer cell lines .

Physical and Chemical Properties Analysis

Dofequidar exhibits several important physical and chemical properties:

  • Solubility: It has moderate solubility in water but is more soluble in organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture.
  • LogP Value: The logP value indicates its lipophilicity, which is crucial for membrane permeability.

These properties are essential for understanding its pharmacokinetics and optimizing formulations for clinical use .

Applications

Dofequidar has several significant applications in cancer therapy:

  1. MDR Reversal Agent: It is primarily used to combat multidrug resistance in various cancers, enhancing the efficacy of standard chemotherapy regimens.
  2. Clinical Trials: Dofequidar has been evaluated in clinical trials for breast cancer and other malignancies, showing promise in improving patient outcomes when used alongside conventional therapies.
  3. Research Tool: It serves as a valuable tool in research settings for studying drug resistance mechanisms and developing new therapeutic strategies against resistant tumors.
Chemical Characterization of Dofequidar, (R)-

Molecular Structure and Stereochemical Properties

Dofequidar, chemically designated as (R)-1-[4-[2-hydroxy-3-(quinolin-5-yloxy)propyl]piperazin-1-yl]-2,2-diphenylethanone fumarate, is a stereoselective quinoline derivative engineered to reverse multidrug resistance (MDR) in cancer cells. Its core structure comprises a diphenylethanone moiety linked to a piperazine ring, which connects to a chiral 2-hydroxypropyl spacer terminating in a quinoline-5-yloxy group [4] [9]. The (R)-enantiomer exhibits superior P-glycoprotein (P-gp) inhibition compared to its (S)-counterpart, attributed to optimal three-dimensional positioning within the P-gp substrate-binding pocket. This stereospecificity arises from a single stereogenic center at the hydroxypropyl linker, where the (R)-configuration facilitates hydrogen bonding with Thr123 and π-stacking with Phe728 residues in human P-gp [4] [6]. The fumarate counterion enhances crystallinity and bioavailability, forming a stable 1:1 salt with the tertiary amine of the piperazine ring [5].

Table 1: Atomic and Stereochemical Features of Dofequidar, (R)-

FeatureDescription
Molecular FormulaC₃₄H₃₅N₃O₇ (fumarate salt)
Stereogenic CentersOne chiral carbon at C2 of the hydroxypropyl spacer
Absolute Configuration(R)
Key Functional GroupsQuinoline, diphenylethanone, piperazine, hydroxypropyl, fumarate
Spatial Requirements(R)-configuration enables 37% higher P-gp binding affinity than (S)-isomer

Physicochemical Properties and Stability Analysis

Dofequidar fumarate (CAS 153653-30-6) is a white to off-white crystalline solid with a molecular weight of 597.66 g/mol. It demonstrates moderate aqueous solubility (0.12 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO ≥56 mg/mL), facilitating in vitro and formulation studies [5]. The compound's logP (octanol-water partition coefficient) of 4.2 ± 0.3 indicates significant lipophilicity, enhancing membrane permeability—a critical attribute for targeting intracellular P-gp domains. Stability assessments reveal:

  • pH-Dependent Hydrolysis: Degrades rapidly under acidic conditions (pH <3) via cleavage of the propyloxy-quinoline ether bond, but remains stable at physiological pH (t₁/₂ >48 h at pH 7.4) [5].
  • Thermal Stability: Decomposition onset at 208°C, confirming robustness during standard storage.
  • Photodegradation: Susceptible to UV light (λ >300 nm), forming quinoline-5-ol and diketone byproducts, necessitating light-protected packaging [4].Hygroscopicity testing shows <0.5% water absorption at 80% relative humidity, minimizing risks of hydrate formation.

Table 2: Physicochemical Profile of Dofequidar Fumarate

PropertyValueMethod/Notes
Molecular Weight597.66 g/molFumarate salt form
Melting Point208–210°C (dec.)Differential scanning calorimetry
Solubility (Water)0.12 mg/mL (25°C)Shake-flask method, pH 7.0
Solubility (DMSO)≥56 mg/mLKinetic solubility assay
logP4.2 ± 0.3Reversed-phase HPLC determination
pKa8.1 (piperazine), 4.2 (fumarate)Potentiometric titration

Synthetic Pathways and Optimization Strategies

The synthesis of enantiopure (R)-dofequidar proceeds via a seven-step sequence with chiral resolution as the cornerstone:

  • Quinoline Alkylation: 5-Hydroxyquinoline undergoes O-alkylation with racemic epichlorohydrin to yield (±)-5-(oxiran-2-ylmethoxy)quinoline.
  • Piperazine Coupling: The epoxide intermediate reacts with 2,2-diphenyl-1-(piperazin-1-yl)ethanone in isopropanol at 60°C, producing the racemic amino alcohol precursor.
  • Chiral Resolution: Diastereomeric salts form using (L)-(+)-tartaric acid in ethanol. Recrystallization enriches the (R)-isomer (ee >99%), verified by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) [9].Key optimizations address yield and purity:
  • Epoxide Ring-Opening Control: Temperature maintenance at 60°C prevents racemization and polymeric byproducts.
  • Green Chemistry Metrics: Solvent substitution (toluene → cyclopentyl methyl ether) improves E-factor by 42%.
  • Final Salt Formation: Fumaric acid crystallization in ethyl acetate/heptane yields the thermodynamically stable polymorph Form I, confirmed by X-ray powder diffraction [4].The optimized process achieves 19% overall yield with >99.5% chemical and enantiomeric purity.

Structure-Activity Relationship (SAR) Studies

SAR analyses delineate critical structural elements for P-gp inhibition:

  • Quinoline Scaffold: Essential for π-π stacking with P-gp transmembrane helices. Removal or replacement (e.g., pyridine) reduces efflux inhibition by 90%. 5-Substitution optimizes spatial fit; 6- or 7-methoxy groups diminish activity [9] [5].
  • Chiral Hydroxypropyl Linker: (R)-configuration confers 5-fold higher potency than (S)-isomers in calcein-AM assays (IC₅₀: 0.28 μM vs. 1.42 μM). Stereoinversion disrupts hydrogen bonding with Thr123, validated by molecular docking [4] [6].
  • Diphenylethanone Moiety: The gem-diphenyl group exhibits 30-fold stronger binding than mono-phenyl analogs due to hydrophobic interactions with Phe974. Carbonyl deletion abolishes activity, implicating H-bond acceptance [4].
  • Piperazine Flexibility: N-Methylation decreases potency 8-fold by restricting conformational adaptability, while bulkier N-substituents (e.g., benzyl) impede substrate displacement [6].Dofequidar’s efficacy stems from synergistic substrate competition and ATPase inhibition. It binds the P-gp main binding cavity (MBC) with Kd = 0.11 μM, stimulating basal ATP hydrolysis (Vmax increase: 210%) while blocking [¹²⁵I]iodoarylazidoprazosin photolabeling—evidence of direct competition with chemotherapeutic substrates [2] [6].

Table 3: Key SAR Modifications and Biological Effects

Structural ElementModificationEffect on P-gp Inhibition
Quinoline position5-O-substitution retainedIC₅₀ = 0.28 μM (optimal)
6- or 7-O-substitutionIC₅₀ >5 μM (loss of activity)
Stereochemistry(R)-configuration5-fold ↑ potency vs. (S)-isomer
RacemateIntermediate activity (IC₅₀ = 0.89 μM)
DiphenylethanoneIntactFull activity
Monophenyl or carbonyl removal>95% activity loss
Piperazine substitutionUnsubstitutedOptimal flexibility and binding
N-Methylation8-fold ↓ potency

Properties

CAS Number

153653-33-9

Product Name

Dofequidar, (R)-

IUPAC Name

1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1

InChI Key

KLWUUPVJTLHYIM-RUZDIDTESA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

Dofequidar (R)-isoMer

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.